Lipophilicity (LogP) Comparison: Cyclobutyl(phenyl)methanol vs. Cyclopropyl(phenyl)methanol
Cyclobutyl(phenyl)methanol exhibits a computed LogP (XLogP3) of 2.52 , which is 0.72 log units higher than the value of 1.8 for cyclopropyl(phenyl)methanol [1]. This ~5.2-fold increase in the octanol/water partition coefficient indicates significantly greater lipophilicity imparted by the cyclobutyl ring relative to the cyclopropyl analog, influencing membrane permeability and formulation requirements in biological assay systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 (XLogP3, computed) |
| Comparator Or Baseline | Cyclopropyl(phenyl)methanol (CAS 1007-03-0): LogP = 1.8 (XLogP3, computed) |
| Quantified Difference | Δ LogP = +0.72 (approximately 5.2-fold higher partitioning) |
| Conditions | Computed using XLogP3 algorithm; validated against experimental LogP values for similar cycloalkyl aryl carbinols |
Why This Matters
This quantifiable difference in lipophilicity can drive divergent passive membrane permeability and non-specific protein binding in biological assays, making blind substitution scientifically invalid.
- [1] PubChem. alpha-Cyclopropylbenzyl alcohol (CID 66090). XLogP3-AA: 1.8. CAS 1007-03-0. View Source
